N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13386407
InChI: InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3
SMILES: CC1=CC=C(C=C1)CN(CCN)C2CC2
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

CAS No.:

Cat. No.: VC13386407

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

N*1*-Cyclopropyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine -

Specification

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name N'-cyclopropyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine
Standard InChI InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3
Standard InChI Key DLZGKJSVRYNJMG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN(CCN)C2CC2
Canonical SMILES CC1=CC=C(C=C1)CN(CCN)C2CC2

Introduction

N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines. It features a cyclopropyl group and a 4-methylbenzyl moiety attached to the ethane-1,2-diamine backbone. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds.

Synthesis and Preparation

The synthesis of N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine likely involves multi-step organic reactions. Common methods include the reaction of ethane-1,2-diamine with appropriate benzyl halides or alcohols in the presence of catalysts. Purification techniques such as column chromatography or high-performance liquid chromatography are typically employed to isolate the final product.

Biological Activity and Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in receptor binding studies and as ligands. The presence of a methyl group on the benzene ring can affect steric hindrance and electronic distribution, potentially influencing biological activity.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
N1-Cyclopropyl-N1-(4-fluoro-benzyl)-ethane-1,2-diamineC₁₂H₁₇FN₂Fluorinated aromatic system enhances hydrophobicity and potential for selective interactions.
N1-Cyclopropyl-N1-(3-methoxy-benzyl)-ethane-1,2-diamineC₁₂H₁₈N₂OMethoxy substitution influences solubility and interaction with biological targets.
N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamineC₁₃H₂₀N₂Methyl substitution on the benzene ring affects steric effects and electronic distribution.

Research Findings and Future Directions

While specific research findings on N1-Cyclopropyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine are not available, studies on similar compounds suggest potential applications in medicinal chemistry. The compound's unique structure could confer distinct pharmacological properties, making it a subject of interest for further investigation.

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